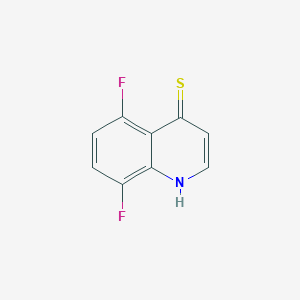
5,8-Difluoroquinoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Difluoroquinoline-4(1H)-thione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions and a thione group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoline-4(1H)-thione typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 5,8-difluoroquinoline.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures ranging from 100°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoroquinoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms at the 5th and 8th positions can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature to 50°C.
Reduction: LiAlH4; conditionsreflux in anhydrous ether.
Substitution: Amines, thiols; conditionsreflux in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
5,8-Difluoroquinoline-4(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoline-4(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,8-difluoroquinoline: Similar structure but with a chlorine atom at the 4th position instead of a thione group.
5,8-Difluoroquinoline: Lacks the thione group at the 4th position.
5,8-Difluoroquinoline-4-ol: Contains a hydroxyl group at the 4th position instead of a thione group.
Uniqueness
5,8-Difluoroquinoline-4(1H)-thione is unique due to the presence of both fluorine atoms and a thione group, which confer distinct chemical and biological properties. The thione group enhances its reactivity towards nucleophiles, while the fluorine atoms increase its stability and lipophilicity.
Properties
Molecular Formula |
C9H5F2NS |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
5,8-difluoro-1H-quinoline-4-thione |
InChI |
InChI=1S/C9H5F2NS/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |
InChI Key |
NEZGHVWPABVEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=S)C=CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


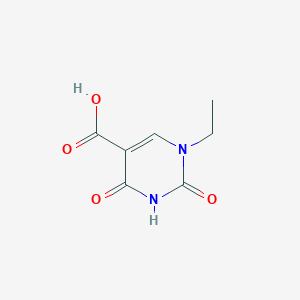
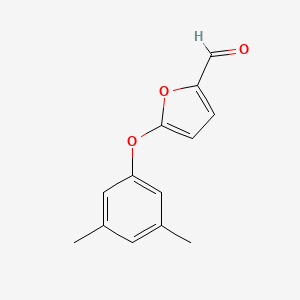
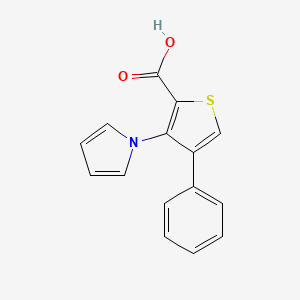
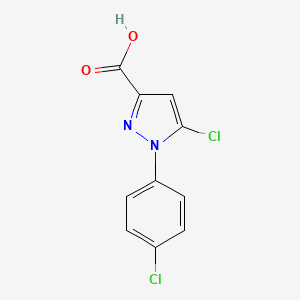
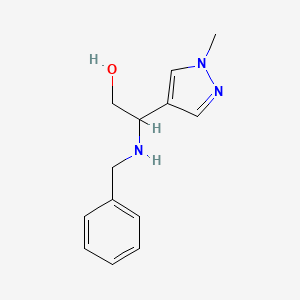

![2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B15059777.png)
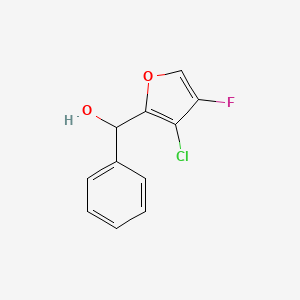
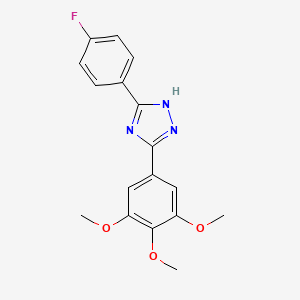
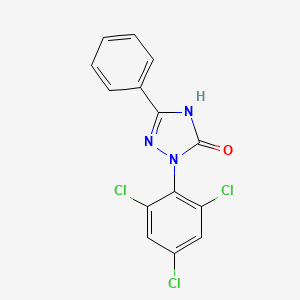
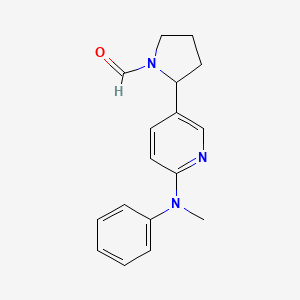
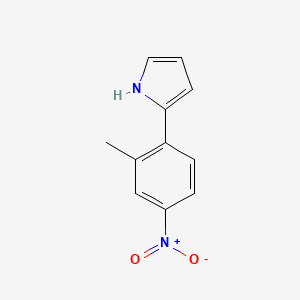
![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![3-(4-Methoxybenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15059821.png)
